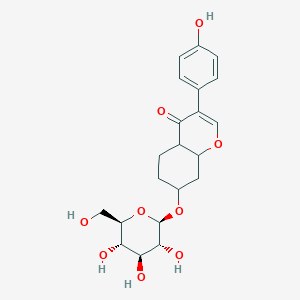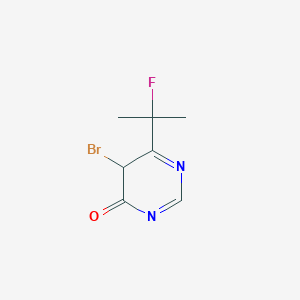
5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C7H8BrFN2O It is characterized by the presence of a bromine atom at the 5-position, a fluoropropyl group at the 6-position, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-4-chloropyrimidine and 2-fluoropropane.
Nucleophilic Substitution: The 5-bromo-4-chloropyrimidine undergoes nucleophilic substitution with 2-fluoropropane in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine in an aprotic solvent.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes involved in disease pathways.
Biological Studies: The compound is employed in studies investigating the role of pyrimidinone derivatives in biological systems, including their interactions with proteins and nucleic acids.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a tool for probing biochemical pathways and understanding the molecular mechanisms of action of various biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-(2-chloropropan-2-yl)-5H-pyrimidin-4-one
- 5-Bromo-6-(2-methylpropyl)-5H-pyrimidin-4-one
- 5-Bromo-6-(2-ethylpropyl)-5H-pyrimidin-4-one
Uniqueness
5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorine atom enhances the compound’s stability and can improve its binding affinity to target proteins, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C7H8BrFN2O |
|---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8BrFN2O/c1-7(2,9)5-4(8)6(12)11-3-10-5/h3-4H,1-2H3 |
InChI Key |
LOSMZQXWTMZIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=NC(=O)C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


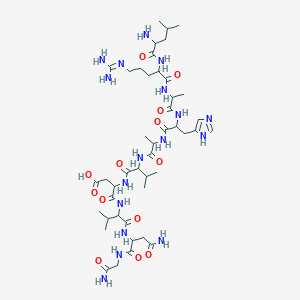
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
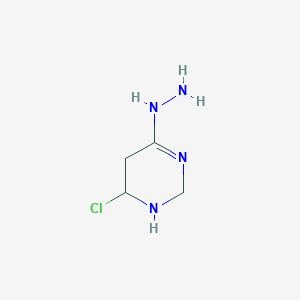
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
![copper;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356847.png)
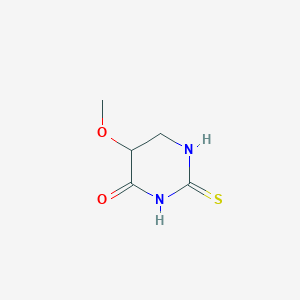
![4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356856.png)
![N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B12356864.png)
![N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12356886.png)
![N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356893.png)
